molecular formula C15H18N4OS B2679598 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone CAS No. 1788557-88-9

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone

Cat. No. B2679598
CAS RN: 1788557-88-9
M. Wt: 302.4
InChI Key: WLECSLXHSKWUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrrolidine derivatives and is synthesized using a specific method.

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial and Plant Growth Regulatory Activities : Research on 1H-1,2,4-triazole derivatives containing pyridine units has shown that these compounds exhibit antibacterial and antifungal activities, as well as plant growth regulatory effects. This highlights the potential of triazole-containing compounds in agricultural and pharmaceutical applications (Liu et al., 2007).

Chemical Characterization and Catalytic Behavior

  • Catalytic Oxidation and Transfer Hydrogenation : Half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands have been explored for catalytic oxidation of alcohols and transfer hydrogenation of ketones. These studies indicate the relevance of triazole derivatives in catalysis and organic synthesis (Saleem et al., 2013).

Luminescence and Material Science

  • Photoluminescence : New Zn complexes based on 1,2,4-triazoles have been synthesized, showcasing strong green–blue luminescence. This property is significant for the development of new materials with potential applications in sensing, imaging, and optoelectronic devices (Gusev et al., 2011).

Corrosion Inhibition

  • Mild Steel Protection in Acidic Medium : Triazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. The findings show that these compounds can effectively protect steel, highlighting their potential in industrial applications to prevent corrosion (Ma et al., 2017).

Extraction and Separation Technologies

  • Selective Extraction of Americium(III) : Research on new bis(triazinyl) pyridines for the selective extraction of americium(III) from europium(III) in nitric acid has demonstrated the potential of triazole derivatives in the nuclear fuel cycle and waste management, offering a method to separate valuable or hazardous components (Hudson et al., 2006).

properties

IUPAC Name

2-benzylsulfanyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c20-15(12-21-11-13-4-2-1-3-5-13)18-8-6-14(10-18)19-9-7-16-17-19/h1-5,7,9,14H,6,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLECSLXHSKWUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.